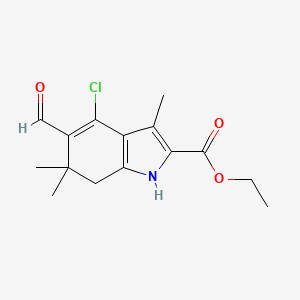

![molecular formula C7H6IN3O B1298451 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 309742-29-8](/img/structure/B1298451.png)

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

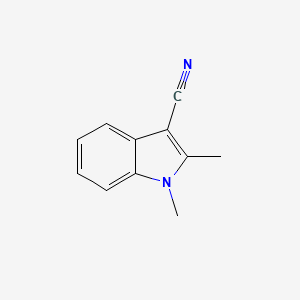

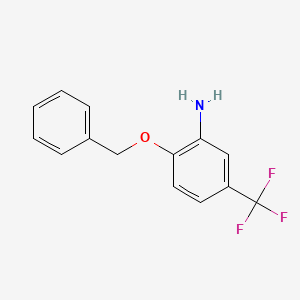

The compound "6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one" is a derivative of the imidazo[4,5-b]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds have garnered interest due to their potential pharmacological properties and their use in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods. For instance, a one-pot multicomponent cascade reaction under solvent-free conditions has been used to synthesize imidazo[1,2-a]thiochromeno[3,2-e]pyridines, which demonstrates the versatility of imidazo[4,5-b]pyridine synthesis without the need for transition metal catalysts . Similarly, a facile iodine-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C-H functionalization of azaarenes has been reported, highlighting a metal-free approach to constructing these compounds . Additionally, a Pd-catalyzed amide coupling reaction has been utilized to synthesize imidazo[4,5-b]pyridines, providing a method for introducing substitutions at specific positions on the heterocycle .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated using various spectroscopic techniques, including NMR spectroscopy. Some derivatives have had their structures confirmed using monocrystalline X-ray crystallography . Theoretical calculations, such as DFT and TD-DFT methods, have also been employed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives participate in a range of chemical reactions. For example, the synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines involves a convergent integration of three self-sorting domino sequences, which includes methylthiolation at C-3 and iodination at C-6 . The reactivity of these compounds can be influenced by the presence of substituents, solvent character, and the use of different halogenating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. These compounds have been evaluated for various biological activities, such as antidiabetic, antioxidant, and enzyme inhibition effects . The presence of halogen substituents, like iodine, can significantly affect the biological activity and interaction with biological targets, as evidenced by molecular docking studies . The reactivity and stability of these compounds can also be affected by the presence of substituents and the conditions under which they are synthesized or stored .

Applications De Recherche Scientifique

Molecular Structure Analysis

One study focused on the vibrational spectra, X-ray, and molecular structure of 1H-imidazo[4,5-b]pyridine and its methyl derivatives, including 6-methyl-1H-imidazo[4,5-b]pyridine, using density functional theory (DFT) and X-ray diffraction. The research revealed insights into the molecular structure, bond lengths, angles, and the role of hydrogen bonds in the structural configuration of these compounds (Lorenc et al., 2008).

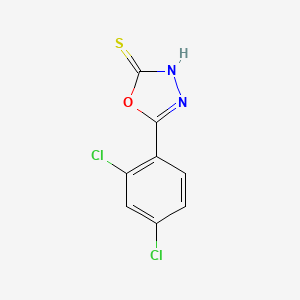

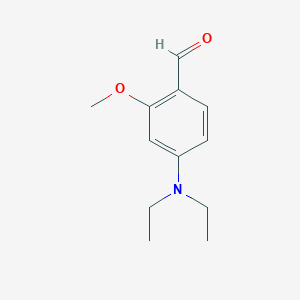

Halogenation and Derivative Formation

Another key area of research is the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, including the synthesis of 6-iodo derivatives. This process highlights the chemical reactivity and potential for creating diverse functionalized derivatives of imidazo[4,5-b]pyridin-2-one for further scientific applications (Yutilov et al., 2005).

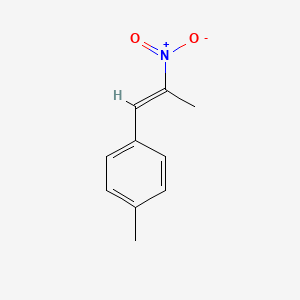

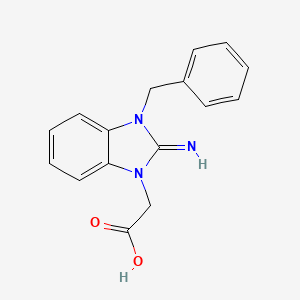

Synthesis of Novel Derivatives

Research on the synthesis of novel derivatives, such as 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives, has been conducted to explore their antimicrobial and anticancer activity. This demonstrates the compound's versatility and potential in medicinal chemistry and drug design applications (Banda et al., 2016).

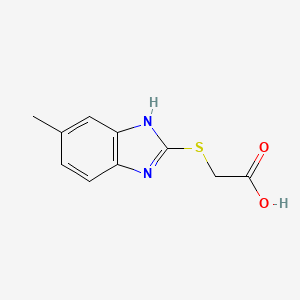

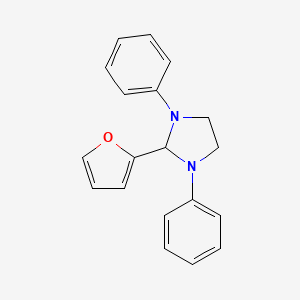

Inhibition Performance in Material Science

The inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion has been evaluated, showcasing the compound's potential application in corrosion prevention and material protection. This type of research is crucial for industries looking to enhance the durability and longevity of their materials (Saady et al., 2021).

Orientations Futures

Imidazole compounds, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, future research may focus on exploring the potential of “6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” and similar compounds in drug development.

Mécanisme D'action

Mode of Action

Imidazole compounds are known to interact with various targets in the cell, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Imidazole compounds are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The specific pathways affected by this compound and their downstream effects need further investigation .

Result of Action

Imidazole compounds have been shown to have significant activity against certain types of cells . The specific effects of this compound are subjects of ongoing research .

Propriétés

IUPAC Name |

6-iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRVUOOGWBABBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)I)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347608 |

Source

|

| Record name | 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309742-29-8 |

Source

|

| Record name | 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)